molecular formula C15H17ClN2S B1373018 benzyl N-methyl-N'-phenylimidothiocarbamate hydrochloride CAS No. 1212430-19-7

benzyl N-methyl-N'-phenylimidothiocarbamate hydrochloride

Cat. No.: B1373018
CAS No.: 1212430-19-7
M. Wt: 292.8 g/mol
InChI Key: JRDMKAWLMQOFIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-methyl-N’-phenylimidothiocarbamate hydrochloride, also known as BPITC, is a thiocarbamate compound. It has a CAS Number of 1212430-19-7 and a molecular weight of 292.83 . The IUPAC name for this compound is benzyl (Z)-N-methyl-N’-phenylcarbamimidothioate hydrochloride .


Molecular Structure Analysis

The InChI code for benzyl N-methyl-N’-phenylimidothiocarbamate hydrochloride is 1S/C15H16N2S.ClH/c1-16-15(17-14-10-6-3-7-11-14)18-12-13-8-4-2-5-9-13;/h2-11H,12H2,1H3,(H,16,17);1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

Scientific Research Applications

  • Corrosion Inhibition

    • Dithiocarbamates, which include compounds structurally related to benzyl N-methyl-N'-phenylimidothiocarbamate hydrochloride, have been investigated for their effectiveness as corrosion inhibitors. A study by Kıcır et al. (2016) on ammonium (2,4-dimethylphenyl)-dithiocarbamate showed its efficiency in inhibiting steel corrosion in acidic environments. The compound's ability to adsorb on the steel surface provided protection against corrosion, suggesting a similar potential for related dithiocarbamates (Kıcır, Tansuğ, Erbil, & Tüken, 2016).
  • Antimicrobial Activity

    • Some methyl N-arylthiocarbamates and dimethyl N-aryldithiocarbonimidates, which share functional groups with this compound, have been synthesized and tested for antimicrobial activity. Servi et al. (2005) reported that these compounds showed antimicrobial activity against test microorganisms, hinting at the potential for similar compounds to have antibacterial or antifungal properties (Servi, Genç, Gür, & Koca, 2005).
  • Catalytic Applications

    • In the field of organic synthesis, compounds with benzyl and N-methyl groups have been employed as catalysts. For instance, Wang et al. (2021) described the use of N-hydroxyimide organocatalysts, which facilitated the benzylic aerobic oxidation of methylenes, a reaction relevant to various synthetic applications. The structural similarity suggests that this compound might also find use in similar catalytic processes (Wang, Zhang, Ye, Du, Zeng, Xu, & Yin, 2021).
  • Organometallic Chemistry

    • The compound's structural elements are relevant in organometallic chemistry, particularly in forming complexes with metals. For example, research by Gupta et al. (2015) on organotin(IV) dithiocarbamate complexes showcased how dithiocarbamates could interact with metals to form structures with unique properties, such as luminescence. This suggests the potential of this compound in forming similar metal complexes with distinct properties (Gupta, Kumar, Singh, Rajput, Prasad, Drew, & Singh, 2015).

Properties

IUPAC Name

benzyl N'-methyl-N-phenylcarbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S.ClH/c1-16-15(17-14-10-6-3-7-11-14)18-12-13-8-4-2-5-9-13;/h2-11H,12H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDMKAWLMQOFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NC1=CC=CC=C1)SCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl N-methyl-N'-phenylimidothiocarbamate hydrochloride
Reactant of Route 2
Reactant of Route 2
benzyl N-methyl-N'-phenylimidothiocarbamate hydrochloride
Reactant of Route 3
Reactant of Route 3
benzyl N-methyl-N'-phenylimidothiocarbamate hydrochloride
Reactant of Route 4
Reactant of Route 4
benzyl N-methyl-N'-phenylimidothiocarbamate hydrochloride
Reactant of Route 5
Reactant of Route 5
benzyl N-methyl-N'-phenylimidothiocarbamate hydrochloride
Reactant of Route 6
Reactant of Route 6
benzyl N-methyl-N'-phenylimidothiocarbamate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.